molecular formula C13H19NO2 B11974988 Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate CAS No. 7146-80-7

Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate

Cat. No.: B11974988
CAS No.: 7146-80-7
M. Wt: 221.29 g/mol
InChI Key: FZEJSHBZNNNLCB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate is an organic compound with a complex structure that includes a cyano group, a cyclohexene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of cyclohex-1-enyl 2-cyanopropanoate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophiles. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The cyclohexene ring provides structural rigidity and can participate in cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)propanoate: Similar structure but with a different alkyl chain length.

    Methyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate: Similar structure but with a different ester group.

    Cyclohex-1-en-1-yl acetonitrile: Lacks the ester group but has a similar cyano and cyclohexene structure.

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of both a cyano group and an ester group in the same molecule provides opportunities for various chemical transformations and applications in synthesis.

Properties

CAS No.

7146-80-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-cyano-2-(cyclohexen-1-yl)butanoate

InChI

InChI=1S/C13H19NO2/c1-3-13(10-14,12(15)16-4-2)11-8-6-5-7-9-11/h8H,3-7,9H2,1-2H3

InChI Key

FZEJSHBZNNNLCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(C1=CCCCC1)C(=O)OCC

Origin of Product

United States

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